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Compound of Interest

Compound Name: LB30057

Cat. No.: B1674644 Get Quote

A comprehensive review of scientific literature and drug development databases reveals no

publicly available information on the efficacy of LB30057 against Mycobacterium tuberculosis,

the causative agent of tuberculosis. All accessible data indicates that LB30057 was

investigated as a selective oral thrombin inhibitor for cardiovascular diseases, and its

development has been discontinued.

Searches for "LB30057" in relation to tuberculosis, including its mechanism of action, clinical

trials, or any research context, did not yield any relevant results. The compound is consistently

described in the scientific literature as a potent and selective inhibitor of thrombin, a key

enzyme in the blood coagulation cascade.

For instance, a study published in Bioorganic & Medicinal Chemistry Letters titled "Discovery of

LB30057, a benzamidrazone-based selective oral thrombin inhibitor" details its potent

antithrombotic activity and oral bioavailability in animal models.[1] Another publication in the

same journal, "Structural Modification of an Orally Active Thrombin Inhibitor, LB30057:

Replacement of the D-pocket-binding Naphthyl Moiety," further elaborates on its chemical

structure and development as a thrombin inhibitor.[2] The drug development database Patsnap

Synapse also categorizes LB30057 as a discontinued thrombin inhibitor for cardiovascular

diseases.[3]

While some research has explored the antimycobacterial potential of the broader chemical

class of amidrazones, to which LB30057 belongs, there is no specific data linking LB30057 to

any anti-tuberculosis activity.[4]
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Given the complete lack of data on the efficacy of LB30057 against M. tuberculosis, it is not

possible to create a comparison guide with other tuberculosis treatments. The core

requirements of data presentation, experimental protocols, and visualizations cannot be

fulfilled.

Standard and Alternative Treatments for
Tuberculosis
For the benefit of researchers, scientists, and drug development professionals, a brief overview

of established and alternative treatments for tuberculosis is provided below.

The standard treatment regimen for drug-susceptible tuberculosis is a multi-drug course lasting

six months. This typically involves a two-month intensive phase with four first-line drugs:

Isoniazid (INH)

Rifampicin (RIF)

Pyrazinamide (PZA)

Ethambutol (EMB)

This is followed by a four-month continuation phase with isoniazid and rifampicin.

For drug-resistant tuberculosis, treatment is longer and more complex, utilizing second-line

drugs which may include fluoroquinolones, injectable agents, and other oral medications.

Newer drugs and repurposed medications are also being integrated into treatment regimens for

multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) tuberculosis.

Researchers interested in the landscape of tuberculosis drug development are encouraged to

investigate compounds and therapeutic strategies that have been specifically evaluated for

their efficacy against M. tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 3 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9871573/
https://pubmed.ncbi.nlm.nih.gov/9871573/
https://pubmed.ncbi.nlm.nih.gov/9681152/
https://pubmed.ncbi.nlm.nih.gov/9681152/
https://synapse.patsnap.com/drug/9e3af1cee7bd43229113862ffb43d008
https://www.researchgate.net/publication/239189057_Reaction_of_N_3-phenylbenzamidrazone_with_cis-12-cyclohexanedicarboxylic_anhydride
https://www.benchchem.com/product/b1674644#validation-of-lb30057-efficacy-against-m-tuberculosis-challenge
https://www.benchchem.com/product/b1674644#validation-of-lb30057-efficacy-against-m-tuberculosis-challenge
https://www.benchchem.com/product/b1674644#validation-of-lb30057-efficacy-against-m-tuberculosis-challenge
https://www.benchchem.com/product/b1674644#validation-of-lb30057-efficacy-against-m-tuberculosis-challenge
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674644?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

